Cas no 825-55-8 (2-Phenylthiophene)

2-Phenylthiophene structure
2-Phenylthiophene structure
商品名:2-Phenylthiophene
CAS番号:825-55-8
MF:C10H8S
メガワット:160.235521316528
MDL:MFCD00130080
CID:727958
PubChem ID:69999

2-Phenylthiophene 化学的及び物理的性質

名前と識別子

    • 2-Phenylthiophene
    • 5-PHENYLTHIOPHENE
    • Thiophene, 2-phenyl-
    • 2-phenyl-thiophene
    • Thiophene, phenyl-
    • Phenylthiophene
    • Thiophene, 2-phenyl
    • 2-phenylthiofuran
    • 2-phenyithiophene
    • 2- phenylthiophene
    • 4'-Chlorophenylacetylene
    • ChemDiv3_011280
    • BIDD:GT0784
    • PJRGDKFLFAYRBV-UHFFFAOYSA-
    • 2,2' :5'-2''-Terthiophene
    • HMS1505A16
    • BBL103864
    • STL557674
    • VT20146
    • MCULE-
    • 2-Phenylthiophene (ACI)
    • DS-4996
    • DB-056629
    • Z57040506
    • 2-Phenylthiophene, 95%
    • 56842-14-9
    • EN300-17804
    • 34565-50-9
    • 825-55-8
    • MFCD00130080
    • InChI=1/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • SY009364
    • CS-M2658
    • GEO-02140
    • OSM-S-468
    • DTXSID00876227
    • P1397
    • AKOS001111530
    • SCHEMBL31124
    • IDI1_028838
    • W-200510
    • MDL: MFCD00130080
    • インチ: 1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • InChIKey: PJRGDKFLFAYRBV-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2C=CC=CC=2)=CC=C1

計算された属性

  • せいみつぶんしりょう: 160.03500
  • どういたいしつりょう: 160.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0645 (rough estimate)
  • ゆうかいてん: 34-36 °C (lit.)
  • ふってん: 256 °C(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: 1.6500 (estimate)
  • PSA: 28.24000
  • LogP: 3.41510
  • ようかいせい: 未確定
  • かんど: 空気に敏感である

2-Phenylthiophene セキュリティ情報

2-Phenylthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenylthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17804-25.0g
2-phenylthiophene
825-55-8 95%
25.0g
$151.0 2023-07-10
abcr
AB144201-100 g
2-Phenylthiophene; .
825-55-8
100g
€636.70 2023-05-09
Ambeed
A180978-10g
2-Phenylthiophene
825-55-8 97%
10g
$49.0 2025-03-19
eNovation Chemicals LLC
D405007-10g
2-PHENYLTHIOPHENE
825-55-8 95%
10g
$300 2024-06-05
Apollo Scientific
OR350328-25g
2-Phenylthiophene
825-55-8 97%
25g
£165.00 2023-09-02
OTAVAchemicals
5980454-100MG
2-phenylthiophene
825-55-8 90%
100MG
$79 2023-06-25
eNovation Chemicals LLC
Y1044918-25g
2-Phenylthiophene
825-55-8 97%
25g
$135 2024-06-07
Chemenu
CM199629-25g
2-Phenylthiophene
825-55-8 95%
25g
$108 2024-07-23
AstaTech
65572-100/G
2-PHENYLTHIOPHENE
825-55-8 97%
100/G
$599 2022-06-01
Apollo Scientific
OR350328-5g
2-Phenylthiophene
825-55-8 97%
5g
£60.00 2023-09-02

2-Phenylthiophene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
リファレンス
Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, Marie; et al, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, 80 °C
リファレンス
PdNP@Cyclodextrin on Cu/Al LDH-containing nanocomposites: Cage effect, crystallite size tuning and composite topology towards cross-couplings
Neves, Vinicius A.; et al, Applied Clay Science, 2022, 230,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′-(1E)-1,2-Diazenediylbis[2,4-dimethylpentanenitrile] Solvents: Benzene ;  3 h, 110 °C
リファレンス
AMVN-initiated expedient synthesis of biaryls by the coupling reaction of unactivated arenes and heteroarenes with aryl iodides
Bhakuni, Bhagat Singh; et al, New Journal of Chemistry, 2014, 38(2), 827-836

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Graphene (oxide; phenalenyl-grafted) ;  12 h, 130 °C
リファレンス
Graphene oxide-phenalenyl composite: transition metal-free recyclable and catalytic C-H functionalization
Singh, Bhagat; et al, Chemical Communications (Cambridge, 2018, 54(94), 13220-13223

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Ruthenium (sulfur modified, Au supported) Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  10 h, 100 °C
リファレンス
Ligand-free Suzuki-Miyaura coupling using ruthenium(0) nanoparticles and a continuously irradiating microwave system
Akiyama, Toshiki; et al, Green Chemistry, 2017, 19(14), 3357-3369

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  5 h, 90 °C
リファレンス
Palladium Nanoparticles Immobilized on an Aminopropyl-functionalized Silica-Magnetite Composite as a Recyclable Catalyst for Suzuki-Miyaura Reactions
Lati, Monireh Pourghasemi; et al, ChemistrySelect, 2018, 3(27), 7970-7975

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Agarose Solvents: Water ;  1 h, 80 °C
リファレンス
Agarose hydrogel as an effective bioorganic ligand and support for the stabilization of palladium nanoparticles. Application as a recyclable catalyst for Suzuki-Miyaura reaction in aqueous media
Firouzabadi, Habib; et al, RSC Advances, 2011, 1(6), 1013-1019

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide
リファレンス
Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene
Ohta, Akihiro; et al, Heterocycles, 1990, 31(11), 1951-8

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  480 min, 85 °C
リファレンス
Dual Effect of Halides in the Stille Reaction: In Situ Halide Metathesis and Catalyst Stabilization
Verbeeck, Stefan; et al, Chemistry - A European Journal, 2010, 16(43), 12831-12837

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: 2093415-82-6 Solvents: Tetrahydrofuran ;  16 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Three Different Reactions, One Catalyst: A Cu(I) PNP Pincer Complex as Catalyst for C-C and C-N Cross-Couplings
Mastalir, Matthias ; et al, Organic Letters, 2017, 19(8), 2178-2181

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 24 °C
1.2 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ;  5 min, 24 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Flash Generation of a Highly Reactive Pd Catalyst for Suzuki-Miyaura Coupling by Using a Flow Microreactor
Nagaki, Aiichiro; et al, Chemistry - A European Journal, 2012, 18(38), 11871-11875

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium bromide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  21 h, 135 - 140 °C
リファレンス
TBAB-promoted ligand-free copper-catalyzed cross-coupling reactions of aryl halides with arylboronic acids
Li, Jin-Heng; et al, Synthesis, 2007, (7), 984-988

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 9,9′-(1,2-Ethanediyldiimino)bis[1H-phenalen-1-one] ;  12 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Accessing Heterobiaryls through Transition-Metal-Free C-H Functionalization
Banik, Ananya; et al, Journal of Organic Chemistry, 2018, 83(6), 3236-3244

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Zinc chloride ;  2 h, rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 55 °C
リファレンス
Synthesis of 2,5-Disubstituted Thienosultines and Their Thermal Reactions with Dienophiles and Nucleophiles
Liu, Wen-Dar; et al, Journal of Organic Chemistry, 2002, 67(26), 9267-9275

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  15 h, reflux
リファレンス
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
リファレンス
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.3 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  45 min, 100 °C
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Application of the Negishi reaction in the synthesis of thiophene-based lignans analogues with leishmanicidal effects
Amaral, Monica F. Z. J.; et al, Journal of the Brazilian Chemical Society, 2014, 25(10), 1907-1913

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
リファレンス
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate ,  9-(2′,6′-Dimethoxy[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  24 h, 25 °C
リファレンス
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
Lamola, Jairus L.; et al, RSC Advances, 2021, 11(43), 26883-26891

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  2 h, 120 °C
リファレンス
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
リファレンス
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol ,  Dichloromethane ;  12 h, 100 °C
リファレンス
The Hiyama Cross-Coupling Reaction at Parts Per Million Levels of Pd: In Situ Formation of Highly Active Spirosilicates in Glycol Solvents
Ichii, Shun; et al, Chemistry - An Asian Journal, 2019, 14(21), 3850-3854

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium ,  1,4-Benzenedicarbonyl dichloride, polymer with 1,4-benzenedicarboxamide Solvents: Water ;  1 h, 60 °C
リファレンス
Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in Water
So, Jae Il ; et al, ACS Applied Polymer Materials, 2020, 2(8), 3122-3134

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ;  1 h, 60 °C
リファレンス
Enhanced heterogeneously catalyzed Suzuki-Miyaura reaction over SiliaCat Pd(0)
Pandarus, Valerica; et al, Tetrahedron Letters, 2013, 54(35), 4712-4716

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium chloride Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Manganese dibromide
1.3 Solvents: N-Methyl-2-pyrrolidone
1.4 Reagents: Potassium fluoride Solvents: Water
リファレンス
Copper- and Manganese-Catalyzed Cross-Coupling of Organostannanes with Organic Iodides in the Presence of Sodium Chloride
Kang, Suk-Ku; et al, Journal of Organic Chemistry, 1997, 62(13), 4208-4209

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 85 °C
リファレンス
General facile synthesis of 2,5-diarylheteropentalenes
Vachal, Petr; et al, Tetrahedron Letters, 2004, 45(38), 7157-7161

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide ,  Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]dip… Solvents: Water ;  10 min, 120 °C
リファレンス
Solvent-less and fluoride-free Hiyama reaction of arylsiloxanes with aryl bromides and chlorides promoted by sodium hydroxide: a useful protocol for palladium recycling and product isolation
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2006, 348, 945-952

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Silver carbonate Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: m-Xylene ;  12 h, 130 °C
リファレンス
A General Catalyst for the β-Selective C-H Bond Arylation of Thiophenes with Iodoarenes
Ueda, Kirika; et al, Angewandte Chemie, 2010, 49(47), 8946-8949

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Chitosan, N-(aminothioxomethyl) Solvents: Water ;  14 h, 80 °C
リファレンス
Palladium nanoparticles embedded on thiourea-modified chitosan: a green and sustainable heterogeneous catalyst for the Suzuki reaction in water
Affrose, Abdullah; et al, RSC Advances, 2015, 5(35), 27533-27539

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  20 min, 25 °C
リファレンス
Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction
Chen, Ming-Tsz; et al, Dalton Transactions, 2017, 46(47), 16394-16398

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Magnesium bromide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 2 h, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  18 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Deprotonation of thiophenes using lithium magnesates
Bayh, Omar; et al, Tetrahedron, 2005, 61(20), 4779-4784

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2-Phenylthiophene Preparation Products

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